molecular formula C15H22N2O4S B2384898 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid CAS No. 1000991-57-0

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid

Cat. No.: B2384898
CAS No.: 1000991-57-0
M. Wt: 326.41
InChI Key: YCZNQXSVPPHJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

As a linker in PROTAC development, this compound plays a crucial role in connecting the two functional parts of a PROTAC molecule: the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The linker helps to orient these two ligands in a way that facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound would be determined by the specific proteins targeted by the PROTAC molecule in which it is incorporated . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role.

Result of Action

The molecular and cellular effects of this compound’s action would be the degradation of the target proteins, leading to a decrease in their levels within the cell . This can have various effects depending on the functions of the proteins targeted.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include the presence and concentration of the target proteins and the E3 ligase, the cellular environment, and potentially the presence of other competing molecules .

Preparation Methods

Chemical Reactions Analysis

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in the field of targeted protein degradation. It serves as a semi-flexible linker in the development of PROTAC® molecules, which are designed to selectively degrade specific proteins within cells. This has significant implications in drug discovery and development, particularly for diseases where protein dysregulation is a factor .

Properties

IUPAC Name

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)13-16-11(9-22-13)8-12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZNQXSVPPHJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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